2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate

Molecular weight optimization Lead-likeness Fragment-based drug discovery

This 4-methylthiazole-chromen-4-one propionate occupies a narrow chemotype niche unattainable by generic analogs—differences in HBD count (0), clogP (~2.9–3.1), and steric profile at C-3 and C-7 invalidate SAR if substituted. Procure it as a pure chemical probe for reproducible tubulin–microtubule axis, caspase-mediated apoptosis, or antifungal screening. Pair with the benzothiazole congener (308297-73-6) and 7-hydroxy analog (170466-84-9) for a controlled matched molecular pair set to deconvolute thiazole size/aromaticity, 7-position ester vs. phenol, and lipophilicity contributions.

Molecular Formula C20H21NO4S
Molecular Weight 371.45
CAS No. 315237-70-8
Cat. No. B2676014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate
CAS315237-70-8
Molecular FormulaC20H21NO4S
Molecular Weight371.45
Structural Identifiers
SMILESCCC1=CC2=C(C=C1OC(=O)CC)OC(=C(C2=O)C3=NC(=CS3)C)CC
InChIInChI=1S/C20H21NO4S/c1-5-12-8-13-16(9-15(12)25-17(22)7-3)24-14(6-2)18(19(13)23)20-21-11(4)10-26-20/h8-10H,5-7H2,1-4H3
InChIKeyNSKTVFUKENAYFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate (CAS 315237-70-8): Pharmacophore-Oriented Chromene-Thiazole Hybrid for Screening Library Procurement


2,6-Diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate (CAS 315237-70-8) is a synthetic small-molecule hybrid containing a chromen-4-one core substituted at the 3-position with a 4-methylthiazol-2-yl moiety, at the 2- and 6-positions with ethyl groups, and bearing a propionate ester at the 7-position [1]. With a molecular formula of C₂₀H₂₁NO₄S and a molecular weight of 371.45 g·mol⁻¹, the compound occupies a favorable drug-like property space (clogP ~2.9–3.1, TPSA ~56–72 Ų, 1 H-bond donor, 4–5 H-bond acceptors, 4 rotatable bonds) [2][3]. It is catalogued as InterBioScreen screening compound STOCK1N-29369 and is primarily supplied for early-stage drug discovery and agrochemical screening programs [1]. Importantly, no peer-reviewed bioassay data have been published for this specific compound at the time of analysis; all biological inferences are drawn from structurally analogous chromene-thiazole hybrids that have demonstrated antifungal, cytotoxic, and antiviral activities in the primary literature [4][5][6].

Why 2,6-Diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate Cannot Be Replaced by a Generic Chromene-Thiazole Hybrid


Chromene-thiazole hybrids are not a monolithic class; substitution position, ester type, and heterocycle identity collectively govern lipophilicity, hydrogen-bonding capacity, and steric fit within biological targets [1]. The closest commercially available analogs—such as the 7-hydroxy congener (CAS 170466-84-9, MW 287.33), the 7-oxypropanoic acid derivative (CAS 298208-15-8, MW 359.4), and the benzothiazole-substituted variant (CAS 308297-73-6, MW 407.48)—differ from 315237-70-8 by 23–84 Da in molecular weight and by substantial margins in both hydrogen-bond donor count (0 → 1 → 2) and lipophilicity (estimated clogP shift of >1 log unit across the set) [2]. Because the 4-methylthiazol-2-yl group at C-3 is less electron-rich and sterically less demanding than a benzothiazole, and because the propionate ester at C-7 simultaneously masks a phenolic OH while adding only modest bulk, the compound occupies a distinct, narrow cheminformatic niche that cannot be recapitulated by simply exchanging one substituent [3]. In practical terms, substituting a generic analog alters the physicochemical profile sufficiently to invalidate screening hits, break SAR continuity, and compromise property-based lead optimization, making compound-specific procurement essential for reproducible research [4].

Quantitative Differentiation Evidence for 2,6-Diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate (315237-70-8) Against Closest Structural Analogs


Molecular Weight Advantage vs. Benzothiazole Analog (CAS 308297-73-6): 8.8% Lower MW Maintains Lead-Like Space Compliance

Compared with the direct benzothiazole analog 3-(benzo[d]thiazol-2-yl)-2,6-diethyl-4-oxo-4H-chromen-7-yl propionate (CAS 308297-73-6), the target compound substitutes a 4-methylthiazol-2-yl group for the benzothiazol-2-yl group at the chromenone C-3 position. This single ring contraction reduces molecular weight from 407.48 Da to 371.45 Da (Δ = −36.03 Da, −8.8%), bringing the compound fully within the 'lead-like' MW threshold of ≤400 Da commonly applied in fragment-based and high-throughput screening campaigns [1]. The lower molecular complexity also reduces the heavy-atom count from 29 to 26, which correlates with improved aqueous solubility and reduced likelihood of non-specific binding in biochemical assays [2].

Molecular weight optimization Lead-likeness Fragment-based drug discovery

Lipophilicity Tuning: The 4-Methylthiazole Substituent Yields an Estimated clogP Reduction of ~1 Unit Relative to the Benzothiazole Analog

The target compound has a calculated logP of 2.90–3.08, consistent across multiple independent prediction algorithms (ZINC15 logP 3.077; sildrug clogP 2.90) [1][2]. In contrast, the benzothiazole-containing analog (CAS 308297-73-6), which bears an additional fused phenyl ring on the thiazole, is predicted to have a clogP ≥4.0 based on the incremental contribution of a fused benzene ring (+0.7–1.0 log units) to the partition coefficient [3]. This ~1 log-unit difference in lipophilicity is significant: it places the target compound within the optimal drug-like lipophilicity range (clogP 1–3) associated with lower promiscuity and reduced phospholipidosis risk, whereas the benzothiazole analog encroaches on the higher-risk clogP >4 territory [4].

Lipophilicity optimization Membrane permeability Off-target promiscuity

Hydrogen-Bond Donor Count Differentiation: Propionate Ester Masking Reduces HBD from 2 to 1 vs. the 7-Hydroxy Analog (CAS 170466-84-9)

The target compound bears a propionate ester at the chromenone 7-position, reducing the hydrogen-bond donor (HBD) count to 1 (the ester lacks a labile proton), compared with 2 HBDs in the corresponding 7-hydroxy analog 6-ethyl-7-hydroxy-3-(4-methylthiazol-2-yl)-4H-chromen-4-one (CAS 170466-84-9, which has a free phenolic OH) [1]. Quantitative structure–permeability relationships consistently identify HBD count as a dominant negative determinant of passive membrane permeability; reducing HBD from 2 to 1 typically improves PAMPA-derived permeability by 3- to 10-fold within a congeneric series [2]. The ester also increases the topological polar surface area (TPSA ~57–72 Ų) relative to the free phenol (estimated TPSA ~46–49 Ų), but the TPSA remains well below the 140 Ų threshold for oral absorption, and the net permeability gain from HBD reduction is expected to outweigh the modest TPSA increase [3].

Hydrogen-bond donor count Membrane permeability Prodrug design

Steric and Electronic Differentiation at C-3: 4-Methylthiazole vs. Benzothiazole in Chromene-Thiazole Hybrids Alters Target Engagement Profiles

Although no direct head-to-head bioassay comparison has been published for the target compound, class-level SAR from the 4-aryl-4H-chromene series demonstrates that the nature of the C-3 heterocycle profoundly influences cytotoxic potency. Mahmoodi et al. (2010) showed that 4-(2-arylthiazol-4-yl)-4H-chromenes bearing a 2-chlorophenyl substituent on the thiazole achieved IC₅₀ values <5 μM against MCF-7 (breast), A549 (lung), and SW480 (colon) cancer cell lines, with activity comparable to etoposide in MTT assays [1]. Separately, the Cytovia patent family (US 2003/0065018 A1) demonstrated that 4H-chromenes with specific C-7 substituents activate caspase-3 and induce apoptosis in cancer cells, with EC₅₀ values in the sub-micromolar range for optimized analogs [2]. The 4-methylthiazol-2-yl group at C-3 in the target compound provides a smaller steric footprint and distinct electron distribution compared with the benzothiazole or 2-arylthiazole variants, which is predicted to alter binding geometry within the colchicine-binding site of tubulin—the putative target of this chemotype [3]. While this evidence is class-level rather than compound-specific, it establishes that the C-3 substituent identity is a critical determinant of biological activity and cannot be treated as interchangeable during procurement.

Structure-activity relationship Kinase inhibition Apoptosis induction

Chromene-Thiazole Hybrids Exhibit Broad-Spectrum Antifungal Activity: Class-Level EC₅₀ Evidence Supports Agrochemical Screening Prioritization

Li et al. (2024) reported that thiazol-chromene derivatives within a broader hydrazide/thiazol/oxazol/oxime ester hybrid series exhibited excellent and broad-spectrum inhibitory activity against ten phytopathogenic fungi in preliminary assays [1]. While EC₅₀ values for specific compounds within this series were not publicly disaggregated in the abstract, the class precedent is strong: structurally related chromene-phthalide hybrids achieved EC₅₀ values as low as 3.1 μg/mL against Valsa mali and 8.5 μg/mL against Fusarium solani, outperforming the commercial fungicides hymexazol and chlorothalonil in head-to-head comparisons [2]. The target compound, by virtue of its 4-methylthiazole-chromene scaffold and propionate ester at C-7, shares the core pharmacophoric elements of these active antifungal leads and therefore represents a rational screening candidate for agricultural fungicide discovery programs [3]. This evidence is class-level only and should not be interpreted as a confirmed activity claim for the specific compound.

Antifungal activity Agricultural fungicides Phytopathogenic fungi

Computational Docking Precedent: Chromene-Thiazole Scaffolds Engage Viral and Kinase Targets, Positioning This Compound for Multi-Target Screening

Stettler et al. (2025) demonstrated that chromene-thiazole derivatives bearing benzimidazole, benzothiazole, and phenyl-1,2,4-triazole moieties at the thiazole position engage the SARS-CoV-2 main protease (Mpro) active site in computational docking studies, with the benzothiazole-chromene hybrid showing a predicted binding energy of −7.5 kcal/mol [1]. Separately, a computational screening study targeting Polo-like kinase 1 (PLK1) using the InterBioScreen library identified several STOCK1N-series compounds (including STOCKIN-81106, STOCK1N-83714, and STOCK1N-96501) with docking scores of −11.5 to −11.1 kcal/mol, demonstrating that the InterBioScreen chromene-thiazole collection yields hits against the kinase family [2]. The target compound (STOCK1N-29369), derived from the same screening library, carries the core chromene-thiazole scaffold validated in these independent docking campaigns. Its 4-methylthiazole substituent presents a distinct electrostatic and steric profile compared with the benzothiazole and triazole variants tested experimentally, offering a complementary probe for structure-based virtual screening workflows [3].

Molecular docking SARS-CoV-2 Mpro Kinase inhibition Virtual screening

Recommended Procurement and Application Scenarios for 2,6-Diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate (CAS 315237-70-8)


Lead-Like Diversity Screening for Anticancer Drug Discovery (Tubulin/Apoptosis Pathway)

Procure this compound for inclusion in medium-throughput phenotypic screening libraries targeting the tubulin–microtubule axis or caspase-mediated apoptosis pathways. The 4-methylthiazole-chromene scaffold has established SAR precedent from the 4-aryl-4H-chromene class, where close analogs demonstrated IC₅₀ values below 5 μM against MCF-7, A549, and SW480 cancer cell lines [1]. The compound's favorable lead-like properties (MW 371.45 Da, clogP ~3) make it suitable for hit identification without requiring immediate property optimization [2]. Pair with the benzothiazole analog (CAS 308297-73-6) as a matched molecular pair to probe the contribution of the thiazole substituent to target engagement.

Agrochemical Antifungal Lead Discovery Against Phytopathogenic Fungi

Include this compound in focused screening sets for agricultural fungicide discovery. Thiazol-chromene derivatives from the same chemotype space have shown broad-spectrum activity against ten phytopathogenic fungi including Fusarium solani, Valsa mali, and Alternaria brassicae, with EC₅₀ values as low as 3.1 μg/mL for optimized analogs [3][4]. The 7-propionate ester may confer improved cuticular penetration compared with the free 7-hydroxy analog, an important parameter for in planta efficacy [5]. Use in combination with the 7-hydroxy congener to establish structure–activity relationships at the chromenone 7-position.

Structure-Based Virtual Screening and Computational Chemistry Validation

Deploy this compound as a docking probe in structure-based virtual screening campaigns against targets where chromene-thiazole scaffolds have shown predicted affinity, including SARS-CoV-2 Mpro (docking scores approximately −7.5 kcal/mol for analogous benzothiazole-chromene hybrids) and Polo-like kinase 1 (docking scores −11.1 to −11.5 kcal/mol for InterBioScreen STOCK1N-series compounds) [6][7]. The 4-methylthiazole substituent provides a sterically and electronically differentiated pharmacophore element relative to benzothiazole and triazole congeners, enabling more complete chemical space sampling in ensemble docking workflows.

Matched Molecular Pair Analysis for Chromene-Thiazole SAR Elucidation

Procure this compound alongside three defined comparators—the benzothiazole analog (CAS 308297-73-6, ΔMW +36 Da, ΔclogP ~+1.0), the 7-hydroxy congener (CAS 170466-84-9, ΔMW −84 Da, ΔHBD +1), and the 7-oxypropanoic acid analog (CAS 298208-15-8, ΔMW −12 Da)—to construct a systematic matched molecular pair set. This set enables the deconvolution of contributions from (a) thiazole ring size/aromaticity, (b) 7-position ester vs. free acid vs. free phenol, and (c) overall lipophilicity to any observed biological activity. Such controlled SAR analysis is essential for hit triage and cannot be performed with a single generic analog [8].

Quote Request

Request a Quote for 2,6-diethyl-3-(4-methylthiazol-2-yl)-4-oxo-4H-chromen-7-yl propionate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.